molecular formula C21H24N2O2 B5788159 (E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B5788159
M. Wt: 336.4 g/mol
InChI Key: LPORVFAGXRTWAS-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in various fields of science. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a propenamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 2,3-diphenylpropenoic acid with 2-(morpholino)ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-MORPHOLINOETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(22-11-12-23-13-15-25-16-14-23)20(19-9-5-2-6-10-19)17-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,24)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPORVFAGXRTWAS-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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